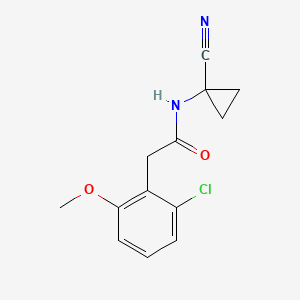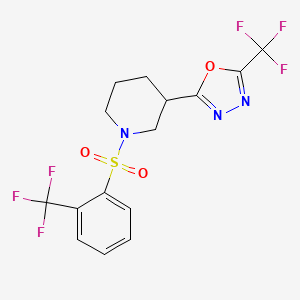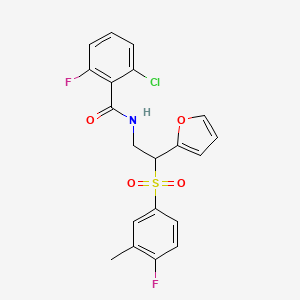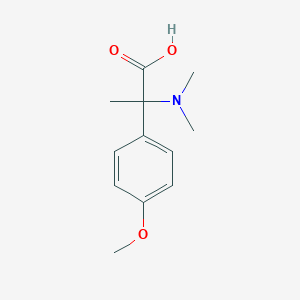
3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of quinazolin-4(3H)-ones, a diverse and significant category of compounds with various synthetic approaches and applications in medicinal chemistry. Its structure is characterized by the presence of tert-butylsulfonyl and pyrrolidinyl groups, enhancing its chemical and physical properties.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. A notable method involves tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins and amidine hydrochlorides at room temperature, which can facilitate the synthesis of functionalized quinazolin-4(3H)-ones from commercially available substrates (Fengcheng Jia et al., 2016). Another method includes regioselective sulfonylation and migration processes, enhancing the diversity of quinazolin-4(3H)-one derivatives (Matthias D. Mertens et al., 2013).
Molecular Structure Analysis
Quinazolin-4(3H)-ones exhibit diverse molecular conformations and supramolecular aggregations depending on their substitutions. Studies on fused pyrazoles related to quinazolinones show varying molecular conformations and crystal packing, providing insights into their structural characteristics (J. N. Low et al., 2004).
Chemical Reactions and Properties
Quinazolin-4(3H)-ones engage in various chemical reactions, such as InCl3-catalyzed synthesis for producing 2-aryl derivatives, showcasing their versatility in chemical modifications and potential in medicinal chemistry (Naveen Mulakayala et al., 2012). They also undergo transformations such as solid-phase synthesis and annulation reactions, leading to diverse derivatives with unique structures (J. Pospíšilová et al., 2018).
Aplicaciones Científicas De Investigación
Regioselective Sulfonylation and N- to O-Sulfonyl Migration
Research on quinazolin-4(3H)-ones, such as the compound , has revealed insights into regioselective sulfonylation and N- to O-sulfonyl migration. These processes have been studied in the context of synthesizing sulfonylated quinazolin-4(3H)-ones and thienopyrimidin-4(3H)-ones, providing a pathway to access N-sulfonylated regioisomers. An unexpected intramolecular sulfonyl migration offers potential for novel synthetic routes and mechanisms in organic chemistry Mertens et al., 2013.
Antitumor Activity Evaluation
Quinazolin-4(3H)-one derivatives have been evaluated for their antitumor activities. For example, compounds containing quinazolin-4(3H)-one moiety have been synthesized and tested against various cancer cell lines, showing potential as PI3K inhibitors and anticancer agents. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents Zhang et al., 2015.
Aerobic Epoxidation and Hydroxylation
The aerobic epoxidation and hydroxylation of pyrrolo[2,1-b]quinazoline under ambient conditions have been explored, providing valuable information on the reactivity and functionalization of quinazoline derivatives. This research contributes to the understanding of oxygenation reactions and the development of green chemistry processes Hawkins et al., 2010.
Propiedades
IUPAC Name |
3-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-19(2,3)27(25,26)14-8-10-21(12-14)17(23)9-11-22-13-20-16-7-5-4-6-15(16)18(22)24/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPIHZRXWLCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2487416.png)





![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)
![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)


![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)
![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)